molecular formula C21H14O6 B14075478 Dianhydrodaunomycinone

Dianhydrodaunomycinone

Cat. No.: B14075478
M. Wt: 362.3 g/mol
InChI Key: UCJFNJIXWXLHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dianhydrodaunomycinone (CAS 32434-04-1) is a structurally simplified derivative of the anthracycline antibiotic daunorubicin, a chemotherapeutic agent used in oncology . Unlike daunorubicin, which contains a glycosidic amino sugar moiety, this compound represents the aglycone core—a tetracyclic anthraquinone structure with hydroxyl, methoxy, and ketone functional groups . This compound is significant in pharmaceutical research as a metabolite or synthetic intermediate in the production and degradation of anthracyclines, influencing pharmacokinetic and toxicity profiles .

Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

2-acetyl-6,11-dihydroxy-7-methoxytetracene-5,12-dione

InChI

InChI=1S/C21H14O6/c1-9(22)10-6-7-11-13(8-10)20(25)16-17(18(11)23)21(26)15-12(19(16)24)4-3-5-14(15)27-2/h3-8,24,26H,1-2H3

InChI Key

UCJFNJIXWXLHKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dianhydrodaunomycinone can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Dianhydrodaunomycinone is compared below with key analogs within the anthracycline family and related impurities/metabolites:

Compound Name CAS Number Molecular Formula Key Functional Groups Biological Activity Applications/Relevance
This compound 32434-04-1 Not explicitly stated Hydroxyl, methoxy, ketone, tetracyclic anthraquinone Limited DNA intercalation due to lack of sugar moiety; potential role in drug metabolism Intermediate in anthracycline synthesis; studied for metabolic pathways
Daunorubicin Hydrochloride 23541-50-6 C27H29NO10·HCl Amino sugar, hydroxyl, methoxy, ketone DNA intercalation, topoisomerase II inhibition Chemotherapy for leukemias and lymphomas
1-Demethyl Hydroxy Daunomycinone 58199-98-7 C20H16O9 Demethylated hydroxyl, anthraquinone core Doxorubicin impurity; may influence drug stability and toxicity Quality control in pharmaceutical manufacturing
Daunorubicinol Hydrochloride 28008-53-9 C27H32ClNO10 Reduced ketone to alcohol, amino sugar Less potent metabolite of daunorubicin; altered pharmacokinetics Research on drug resistance and metabolism

Key Differences and Implications

Sugar Moiety: this compound lacks the amino sugar present in daunorubicin and doxorubicin, reducing its ability to intercalate DNA and bind topoisomerase II effectively . This structural simplification limits its direct anticancer activity but makes it valuable for studying metabolic pathways. In contrast, daunorubicin’s sugar moiety enhances solubility and target specificity, contributing to its clinical efficacy .

Such modifications may affect drug stability and necessitate rigorous impurity profiling during manufacturing.

Biological Activity: Daunorubicinol, a reduced metabolite of daunorubicin, exhibits diminished cytotoxicity due to the conversion of the C-13 ketone to a hydroxyl group. This highlights how minor structural changes significantly impact therapeutic outcomes .

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